2-(Bromomethyl)furo[3,2-c]pyridine
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Overview
Description
2-(Bromomethyl)furo[3,2-c]pyridine is a heterocyclic compound that contains both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)furo[3,2-c]pyridine typically involves the bromination of a furo[3,2-c]pyridine precursor. One common method is the bromination of 2-methylfuro[3,2-c]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be adapted for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted furo[3,2-c]pyridines with various functional groups.
Oxidation: Furo[3,2-c]pyridine-2-carboxylic acid or furo[3,2-c]pyridine-2-carbaldehyde.
Reduction: 2-Methylfuro[3,2-c]pyridine.
Scientific Research Applications
2-(Bromomethyl)furo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and photophysical properties.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)furo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Furo[2,3-b]pyridine
- Furo[3,2-b]pyridine
- Furo[2,3-c]pyridine
Uniqueness
2-(Bromomethyl)furo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furo[3,2-c]pyridine derivatives. The presence of the bromomethyl group allows for versatile functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6BrNO |
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Molecular Weight |
212.04 g/mol |
IUPAC Name |
2-(bromomethyl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4H2 |
InChI Key |
AJGOWJILRXFXKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)CBr |
Origin of Product |
United States |
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